![molecular formula C31H47NO10 B1254357 2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1254357.png)
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- The compound has been synthesized using various methods. For instance, Iijima et al. (1979) explored synthesis utilizing β-carbonyl systems, a method applicable to compounds like 2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one (Iijima et al., 1979).
Molecular Studies
- Molecular modeling has been used to study similar compounds. Kumar and Mishra (2007) conducted molecular modeling on similar complex organic frameworks to understand their conformational changes and binding abilities (Kumar & Mishra, 2007).
Antioxidant and Antihyperglycemic Activities
- Kenchappa et al. (2017) synthesized derivatives of similar compounds, evaluating their antioxidant and antihyperglycemic activities. This suggests potential applications in managing oxidative stress and glucose levels (Kenchappa et al., 2017).
Structural and Conformational Analysis
- The crystal and molecular structures of related compounds have been studied to understand their conformational dynamics. For instance, Shestopalov et al. (1993) explored the stereoselective synthesis and atropisomerism in similar heterocyclic compounds (Shestopalov et al., 1993).
Binding and Interaction Studies
- Formica et al. (2003) reported on a ligand with preorganized binding side-arms, relevant to the study of how similar complex compounds interact with other molecules, which is crucial in understanding their potential biological and chemical applications (Formica et al., 2003).
Application in Drug Synthesis and Medical Research
- Research has also been conducted on the use of similar compounds in the synthesis of drugs and their potential medical applications. For instance, the synthesis and antimicrobial activity of related compounds were explored by Reddy et al. (2003), indicating their potential in medical applications (Reddy et al., 2003).
Eigenschaften
Molekularformel |
C31H47NO10 |
|---|---|
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO10/c1-17(11-12-22-21(5)24(35)29(39-6)30(32-22)40-7)9-8-10-18(2)15-20(4)28(19(3)13-14-33)42-31-27(38)26(37)25(36)23(16-34)41-31/h8,10-11,13,15,20,23,25-28,31,33-34,36-38H,9,12,14,16H2,1-7H3,(H,32,35)/b10-8+,17-11+,18-15+,19-13+ |
InChI-Schlüssel |
ZNDBGWYPOYJCKZ-RGGUUVRDSA-N |
Isomerische SMILES |
CC1=C(NC(=C(C1=O)OC)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/CO)/C)OC2C(C(C(C(O2)CO)O)O)O)/C |
Kanonische SMILES |
CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C |
Synonyme |
13-hydroxyglucopiericidin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



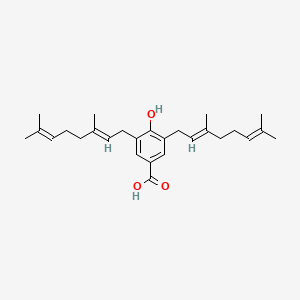
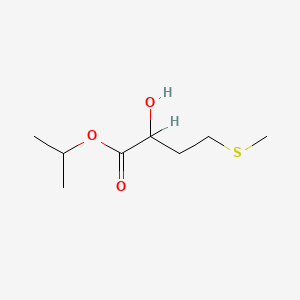

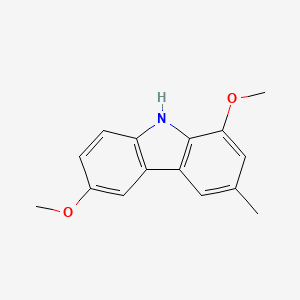
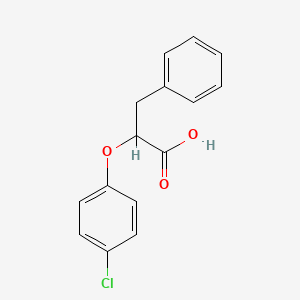
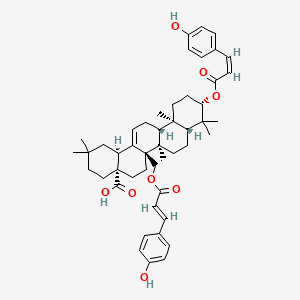
![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)

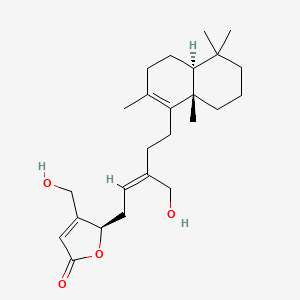
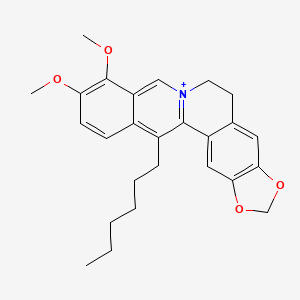

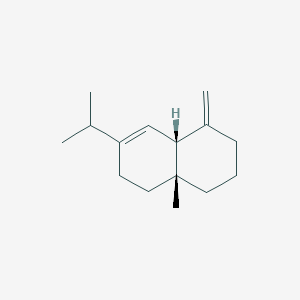
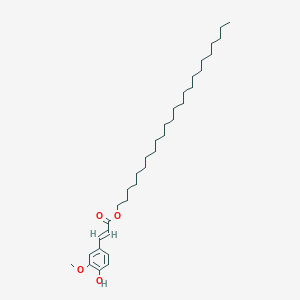
![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)